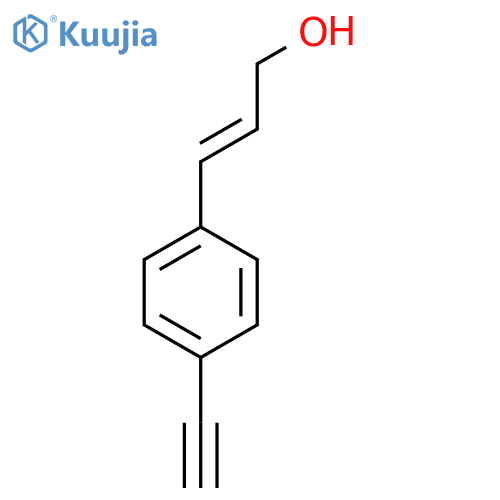Cas no 2229686-22-8 (3-(4-ethynylphenyl)prop-2-en-1-ol)

2229686-22-8 structure
商品名:3-(4-ethynylphenyl)prop-2-en-1-ol
3-(4-ethynylphenyl)prop-2-en-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-(4-ethynylphenyl)prop-2-en-1-ol
- EN300-1763023
- 2229686-22-8
-
- インチ: 1S/C11H10O/c1-2-10-5-7-11(8-6-10)4-3-9-12/h1,3-8,12H,9H2/b4-3+
- InChIKey: GOFQTSWBEJFCBQ-ONEGZZNKSA-N
- ほほえんだ: OC/C=C/C1C=CC(C#C)=CC=1
計算された属性
- せいみつぶんしりょう: 158.073164938g/mol
- どういたいしつりょう: 158.073164938g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 20.2Ų
3-(4-ethynylphenyl)prop-2-en-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1763023-0.25g |
3-(4-ethynylphenyl)prop-2-en-1-ol |
2229686-22-8 | 0.25g |
$933.0 | 2023-09-20 | ||
| Enamine | EN300-1763023-0.05g |
3-(4-ethynylphenyl)prop-2-en-1-ol |
2229686-22-8 | 0.05g |
$851.0 | 2023-09-20 | ||
| Enamine | EN300-1763023-0.1g |
3-(4-ethynylphenyl)prop-2-en-1-ol |
2229686-22-8 | 0.1g |
$892.0 | 2023-09-20 | ||
| Enamine | EN300-1763023-10.0g |
3-(4-ethynylphenyl)prop-2-en-1-ol |
2229686-22-8 | 10g |
$4360.0 | 2023-05-26 | ||
| Enamine | EN300-1763023-5g |
3-(4-ethynylphenyl)prop-2-en-1-ol |
2229686-22-8 | 5g |
$2940.0 | 2023-09-20 | ||
| Enamine | EN300-1763023-10g |
3-(4-ethynylphenyl)prop-2-en-1-ol |
2229686-22-8 | 10g |
$4360.0 | 2023-09-20 | ||
| Enamine | EN300-1763023-2.5g |
3-(4-ethynylphenyl)prop-2-en-1-ol |
2229686-22-8 | 2.5g |
$1988.0 | 2023-09-20 | ||
| Enamine | EN300-1763023-0.5g |
3-(4-ethynylphenyl)prop-2-en-1-ol |
2229686-22-8 | 0.5g |
$974.0 | 2023-09-20 | ||
| Enamine | EN300-1763023-5.0g |
3-(4-ethynylphenyl)prop-2-en-1-ol |
2229686-22-8 | 5g |
$2940.0 | 2023-05-26 | ||
| Enamine | EN300-1763023-1g |
3-(4-ethynylphenyl)prop-2-en-1-ol |
2229686-22-8 | 1g |
$1014.0 | 2023-09-20 |
3-(4-ethynylphenyl)prop-2-en-1-ol 関連文献
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
2. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
2229686-22-8 (3-(4-ethynylphenyl)prop-2-en-1-ol) 関連製品
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
